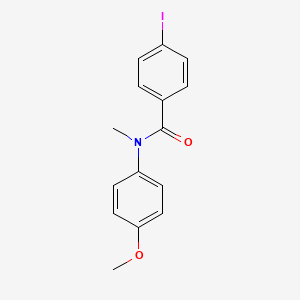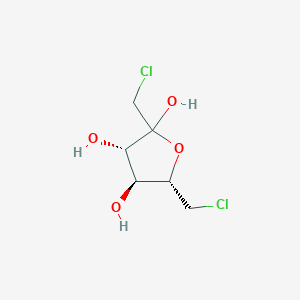
1,6-Dichloro-1,6-dideoxy-d-fructofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol is a synthetic organic compound characterized by its tetrahydrofuran ring structure with chloromethyl and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol typically involves the chloromethylation of a suitable tetrahydrofuran precursor. One common method includes the reaction of tetrahydrofuran-2,3,4-triol with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The chloromethyl groups can be reduced to methyl groups.
Substitution: The chloromethyl groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of tetrahydrofuran-2,3,4-trione derivatives.
Reduction: Formation of tetrahydrofuran-2,3,4-trimethyl derivatives.
Substitution: Formation of tetrahydrofuran derivatives with various functional groups replacing the chloromethyl groups.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol can be used as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
This compound may be explored for its potential biological activity, such as antimicrobial or anticancer properties, due to its unique structure.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for drug development, particularly for targeting specific enzymes or receptors.
Industry
In materials science, (3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol could be used in the synthesis of polymers or as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action for (3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol would depend on its specific application. For example, in a biological context, it might interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4S,5S)-2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triol: Similar structure but with hydroxymethyl groups instead of chloromethyl groups.
(3S,4S,5S)-2,5-Bis(methyl)tetrahydrofuran-2,3,4-triol: Similar structure but with methyl groups instead of chloromethyl groups.
Uniqueness
(3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol is unique due to the presence of chloromethyl groups, which provide distinct reactivity compared to hydroxymethyl or methyl groups. This allows for specific chemical transformations that are not possible with its analogs.
Propriétés
Formule moléculaire |
C6H10Cl2O4 |
|---|---|
Poids moléculaire |
217.04 g/mol |
Nom IUPAC |
(3S,4S,5S)-2,5-bis(chloromethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H10Cl2O4/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,9-11H,1-2H2/t3-,4-,5+,6?/m1/s1 |
Clé InChI |
DPQRLGLZWCGBGE-VRPWFDPXSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H](C(O1)(CCl)O)O)O)Cl |
SMILES canonique |
C(C1C(C(C(O1)(CCl)O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



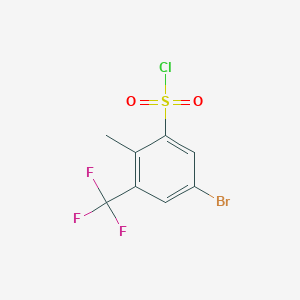
![methyl (1S,2S,4R,7Z,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B15290221.png)
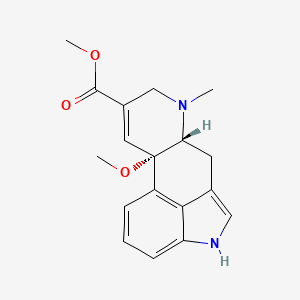

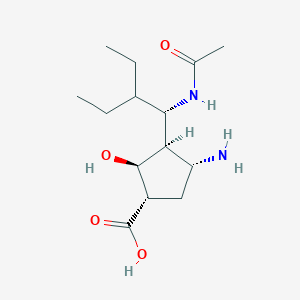

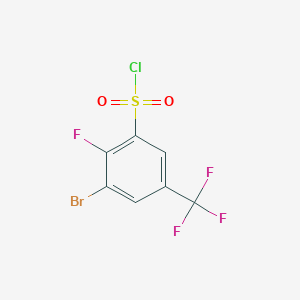
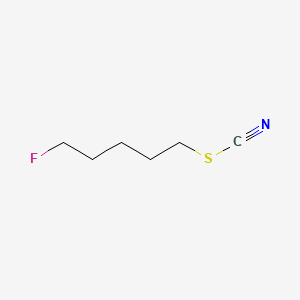
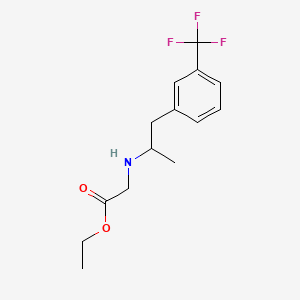
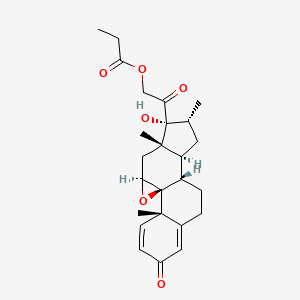
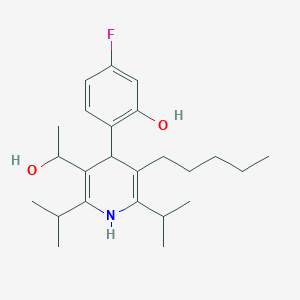
![2-[bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole](/img/structure/B15290292.png)
